molecular formula C7H10N2O B11724407 1-(Pyrimidin-2-yl)propan-1-ol

1-(Pyrimidin-2-yl)propan-1-ol

Cat. No.: B11724407
M. Wt: 138.17 g/mol
InChI Key: IDSWFJOGMGQNOR-UHFFFAOYSA-N
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Description

1-(Pyrimidin-2-yl)propan-1-ol is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrimidin-2-yl)propan-1-ol typically involves the reaction of pyrimidine derivatives with appropriate reagents. One common method is the reduction of 1-(Pyrimidin-2-yl)propan-1-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reduction methods. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrimidin-2-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Pyrimidin-2-yl)propan-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-2-yl)propan-1-ol depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, pyrimidine derivatives are known to inhibit enzymes like cyclooxygenase (COX) in anti-inflammatory applications or interact with DNA in anticancer treatments .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the pyrimidine ring and the hydroxyl group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

1-pyrimidin-2-ylpropan-1-ol

InChI

InChI=1S/C7H10N2O/c1-2-6(10)7-8-4-3-5-9-7/h3-6,10H,2H2,1H3

InChI Key

IDSWFJOGMGQNOR-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC=CC=N1)O

Origin of Product

United States

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